molecular formula C7H9Cl2F3N2 B1430619 (4-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride CAS No. 1303968-41-3

(4-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride

Cat. No. B1430619
CAS RN: 1303968-41-3
M. Wt: 249.06 g/mol
InChI Key: YSPLBTPWLDROMH-UHFFFAOYSA-N
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Description

“(4-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C7H9Cl2F3N2 . It is a solid substance and is stored under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7F3N2.ClH/c8-7(9,10)5-1-2-12-6(3-5)4-11;/h1-3H,4,11H2;1H . This indicates that the compound has a pyridine ring with a trifluoromethyl group attached to it.


Physical And Chemical Properties Analysis

“this compound” is a solid substance with a molecular weight of 212.6 . It is stored under an inert atmosphere at temperatures between 2-8°C .

Mechanism of Action

(4-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride acts as a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is widely expressed in the central nervous system and has been implicated in various physiological and pathological processes. Activation of the α7 nAChR by this compound results in the influx of calcium ions into the cell, which triggers downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target tissue and the concentration used. In neuronal cells, this compound has been shown to enhance synaptic plasticity and improve cognitive function. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In agricultural plants, this compound has been shown to inhibit the growth of weeds.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is its high potency and selectivity for the α7 nAChR, which makes it a useful tool for studying the function of this receptor. However, this compound has some limitations, including its low solubility in organic solvents, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for research on (4-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride. One direction is to further explore its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is to investigate its potential as a tool for studying the function of other nAChRs and ion channels. Additionally, there is potential for this compound to be used as a herbicide in agricultural settings, which warrants further investigation.

Scientific Research Applications

(4-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and agriculture. In medicinal chemistry, this compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, this compound has been studied for its potential as a tool for studying the function of neurotransmitter receptors. In agriculture, this compound has been studied for its potential as a herbicide.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

[4-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)5-1-2-12-6(3-5)4-11;;/h1-3H,4,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPLBTPWLDROMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855945
Record name 1-[4-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1303968-41-3
Record name 1-[4-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
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(4-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
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(4-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
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(4-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
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(4-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
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(4-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride

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